molecular formula C11H13NO B1304170 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 493-50-5

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No. B1304170
CAS RN: 493-50-5
M. Wt: 175.23 g/mol
InChI Key: XPXZIZIGEKZVMQ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound that belongs to the tetrahydroquinoline family. It is characterized by a quinoline core structure with a methyl group at the 1-position and an aldehyde functional group at the 6-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related quinoline carbaldehydes has been explored through various methods. A metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents has been described, which offers a mild reaction condition and good yield . Additionally, the synthesis of tetrahydroquinoline derivatives has been achieved through diastereoselective alkylation of phenylalanine-derived precursors, followed by anodic oxidation and reduction to yield enantiomerically pure compounds . A tandem reduction-reductive amination reaction has also been developed to synthesize substituted tetrahydroquinoline carboxylic esters, which involves a sequence of reduction, condensation, and reductive amination steps .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be complex, with potential for various substituents and stereochemistry. For instance, Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones have been characterized, revealing different metal-binding species and co-ligands in their crystal structures . These structural variations can significantly influence the properties and reactivity of the compounds.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo a range of chemical reactions. For example, 1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde has been reacted with cyclic active methylene compounds to yield exocyclic enone systems, which were further reacted to produce 3-pyrazolinylquinoline derivatives . The reactivity of these compounds is often dictated by the presence of functional groups such as aldehydes, which can participate in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its derivatives are influenced by their molecular structures. The presence of a carbaldehyde group can affect the compound's polarity, solubility, and reactivity. The steric and electronic effects of the methyl group at the 1-position can also play a role in the compound's behavior in chemical reactions. While specific data on the physical properties of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not provided, related compounds have been synthesized and characterized, providing insights into their potential properties .

Scientific Research Applications

Anticancer and Antimicrobial Applications The tetrahydroquinoline scaffold is a privileged structure that has been extensively explored for its anticancer and antimicrobial properties. For instance, tetrahydroisoquinolines have been approved for treating soft tissue sarcomas, showcasing the importance of this class of compounds in anticancer drug discovery. Their diverse therapeutic applications range from cancer and central nervous system disorders to infectious diseases like malaria, tuberculosis, and HIV, highlighting their broad-spectrum potential in drug development (Singh & Shah, 2017).

Chemical Synthesis and Organic Chemistry In organic chemistry, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its derivatives serve as key intermediates in the synthesis of complex molecules. For example, they are utilized in the Fischer synthesis of indoles from arylhydrazones, demonstrating their versatility in facilitating various chemical transformations. This application underscores the compound's utility in synthetic organic chemistry, providing pathways to synthesize indoles, a core structure in many pharmaceuticals (Fusco & Sannicolo, 1978).

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXZIZIGEKZVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383140
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

CAS RN

493-50-5
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1-methyl-1,2,3,4-tetrahydroquinoline (4.4 g, ca. 30.0 mmol) in DMF (30 mL) was added POCl3 (2.8 mL, 30.0 mmol, 1.0 eq) at 0° C. The mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured onto ice then extracted with Et2O (3×50 mL). The combined organic layers were dried over Na2SO4 then concentrated to give a crude product which was purified by flash column chromatography (0-20% EtOAc in hexanes) to afford the title compound (2.17 g, 12.4 mmol, 41% over two steps).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Chintalapudi - 2021 - search.proquest.com
Electro-organic reactions are becoming increasingly important due to interests in energy efficient and green synthetic methodologies. Existing electro-synthetic methods largely focus on …
Number of citations: 2 search.proquest.com
KS Sadovnikov, DA Vasilenko, YA Gracheva… - …, 2023 - Wiley Online Library
A simple two‐step protocol for the synthesis of 3‐aryl/hetaryl‐4‐nitro‐5‐styrylisoxazole was elaborated. A large series of novel 5‐styrylisoxazoles (36 compounds) containing various …

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